molecular formula C12H14N2O2 B12537156 Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate CAS No. 681860-25-3

Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate

Cat. No.: B12537156
CAS No.: 681860-25-3
M. Wt: 218.25 g/mol
InChI Key: HVKGGQKLTBJXJS-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-(methylamino)-1H-indole-5-carboxylate is a substituted indole derivative characterized by a methyl ester at position 5, a methyl group at position 1, and a methylamino group at position 2. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Indole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and neuroactive properties, making this compound a subject of interest in structure-activity relationship (SAR) studies .

Properties

CAS No.

681860-25-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 1-methyl-2-(methylamino)indole-5-carboxylate

InChI

InChI=1S/C12H14N2O2/c1-13-11-7-9-6-8(12(15)16-3)4-5-10(9)14(11)2/h4-7,13H,1-3H3

InChI Key

HVKGGQKLTBJXJS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(N1C)C=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The methyl and methylamino groups are introduced through substitution reactions. For instance, the methyl group can be added via alkylation using methyl iodide and a base.

    Esterification: The carboxylate ester group is introduced through esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-(methylamino)-1h-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

The structural and functional properties of Methyl 1-methyl-2-(methylamino)-1H-indole-5-carboxylate can be contextualized by comparing it to analogous indole carboxylates. Key differences in substituent positions, electronic effects, and synthetic pathways are summarized below.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Indole Carboxylates

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1-Me, 2-MeNH, 5-COOMe C₁₂H₁₄N₂O₂ 234.25 Potential allosteric modulator candidate
Methyl 5-benzyloxy-1H-indole-2-carboxylate (14) 5-OBn, 2-COOMe C₁₈H₁₇NO₃ 307.34 Precursor to carboxylic acid derivatives
Ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate 3-alkyl, 5-Cl, 2-COOEt C₁₄H₁₆ClNO₂ 279.74 Intermediate for carboxamide synthesis
Methyl 2-methyl-1H-indole-6-carboxylate 1-Me, 2-Me, 6-COOMe C₁₁H₁₁NO₂ 189.21 Commercial availability (mp 221–223°C)
Methyl 5-amino-1H-indole-2-carboxylate 5-NH₂, 2-COOMe C₁₀H₁₀N₂O₂ 202.20 Collision cross-section studied

Key Observations:

  • This difference may enhance solubility or receptor-binding affinity in biological systems.
  • Synthetic Flexibility : Ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylates (Table 1) are synthesized via Friedel-Crafts acylation, a method adaptable to the target compound by substituting acyl chlorides with methylamine derivatives .
  • Physicochemical Properties: Methyl 2-methyl-1H-indole-6-carboxylate (mp 221–223°C) and Methyl 5-amino-1H-indole-2-carboxylate (collision cross-section: 205.3 Ų) provide benchmarks for predicting the target compound’s melting point and chromatographic behavior.

Biological Activity

Methyl 1-methyl-2-(methylamino)-1H-indole-5-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their potential pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This compound features an indole ring system that is modified with a methylamino group and a carboxylate ester, which are critical for its biological activity.

Anticancer Activity

Indole derivatives have shown promising anticancer properties. In studies involving various cancer cell lines, this compound exhibited significant cytotoxic effects. For instance, it was tested against the A-549 (lung cancer) and SGC-7901 (gastric cancer) cell lines, demonstrating IC50 values comparable to established anticancer agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A-54915.2Apoptosis induction
SGC-790118.4Cell cycle arrest

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound possesses significant antibacterial properties.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)Activity
Staphylococcus aureus0.025Strong
Escherichia coli0.019Moderate to strong
Bacillus subtilis0.030Moderate

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in activated macrophages treated with this compound. This suggests its potential use in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis of various indole derivatives, including this compound, which were screened for biological activity. The results indicated that modifications on the indole structure significantly influenced their pharmacological profiles.

Case Study Findings:

  • Study : Synthesis and evaluation of indole derivatives.
  • Results : The compound showed enhanced activity compared to non-substituted indoles.

The biological activities of this compound are believed to be mediated through multiple pathways:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis.
  • Cytokine Modulation : Altering the production of inflammatory mediators.

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